molecular formula C17H16N4O5S B4556346 N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide

N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B4556346
M. Wt: 388.4 g/mol
InChI Key: SCUGNOPEDGWRTR-UHFFFAOYSA-N
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Description

N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both acetylcarbamothioyl and nitrophenoxy functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenyl-2-nitrophenoxyacetamide with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups.

Scientific Research Applications

N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The acetylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenoxy moiety may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with different functional groups.

    N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of the acetylcarbamothioyl group.

    N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide: Different substituents on the aromatic ring

Properties

IUPAC Name

N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-11(22)18-17(27)20-13-8-6-12(7-9-13)19-16(23)10-26-15-5-3-2-4-14(15)21(24)25/h2-9H,10H2,1H3,(H,19,23)(H2,18,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUGNOPEDGWRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide
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N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide
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N-[4-(acetylcarbamothioylamino)phenyl]-2-(2-nitrophenoxy)acetamide
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